N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a sulfamoyl group, a phenyl ring, and a pyrazolo[5,1-b][1,3]oxazine-3-carboxamide group . These functional groups suggest that the compound could have a variety of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information or references, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazole ring, for example, is a five-membered ring containing nitrogen and sulfur atoms . The pyrazolo[5,1-b][1,3]oxazine-3-carboxamide group is another complex ring structure present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups means that it could potentially undergo a wide range of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like sulfamoyl could impact its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis of pyrazole-sulfonamide derivatives, including structures similar to the one , involves complex organic synthesis techniques. These compounds are characterized by their unique structural features, which include a blend of pyrazole, sulfonamide, and thiazole moieties. The chemical characterization of these derivatives employs various analytical techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analyses to confirm their structures (Mert et al., 2014).
Biological Activities and Applications
Antiproliferative Activities
Research has demonstrated that certain pyrazole-sulfonamide derivatives exhibit significant antiproliferative activities against various cancer cell lines, such as HeLa and C6 (rat brain tumor cells), indicating their potential as anticancer agents. Some compounds have shown broad-spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin, highlighting their promise for therapeutic applications (Mert et al., 2014).
Insecticidal Agents
Sulfonamides bearing thiazole moiety have been explored for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis. The effectiveness of these compounds as insecticidal agents is measured through toxicological and biochemical parameters, demonstrating significant potential to address agricultural pests (Soliman et al., 2020).
Antimicrobial Agents
The antimicrobial evaluation of heterocyclic compounds containing a sulfamoyl moiety has revealed moderate to high activities against a variety of pathogens. This suggests their utility in developing new antimicrobial agents to combat resistant bacterial and fungal infections (Darwish, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S2/c22-14(13-10-18-21-7-1-8-25-15(13)21)19-11-2-4-12(5-3-11)27(23,24)20-16-17-6-9-26-16/h2-6,9-10H,1,7-8H2,(H,17,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVIQYYYONGQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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